molecular formula C25H28N2O4 B14979822 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14979822
M. Wt: 420.5 g/mol
InChI Key: SHOZPGXGSUJDIG-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 868140-35-6) is a chemical compound with the molecular formula C25H28N2O4 and a molecular weight of 420.50 g/mol . It belongs to a class of privileged heterocyclic structures known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. This scaffold is of significant interest in medicinal and synthetic chemistry for the development of novel biologically active molecules . These compounds are recognized as useful templates for building compound libraries in drug discovery research, and efficient, practical synthetic procedures, such as multicomponent processes, have been developed for their creation . Chromeno[2,3-c]pyrrole derivatives have been identified as potential glucokinase activators and mimetics of glycosaminoglycans, indicating their value in pharmacological research . This product is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H28N2O4/c1-15-12-19-20(13-16(15)2)31-24-21(23(19)28)22(17-8-6-9-18(14-17)30-5)27(25(24)29)11-7-10-26(3)4/h6,8-9,12-14,22H,7,10-11H2,1-5H3

InChI Key

SHOZPGXGSUJDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The chromene scaffold is constructed via a Pechmann condensation between 3,4-dimethylresorcinol and ethyl acetoacetate under acidic conditions:
$$
\text{3,4-Dimethylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{6,7-Dimethyl-4-methylcoumarin}
$$
Conditions : Concentrated sulfuric acid (5 equiv.) at 80°C for 6 hours yields the coumarin derivative in 75–85%.

Vilsmeier-Haack Formylation

The 3-carbaldehyde group is introduced via a Vilsmeier-Haack reaction:
$$
\text{6,7-Dimethyl-4-methylcoumarin} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6,7-Dimethyl-2-oxo-2H-chromene-3-carbaldehyde}
$$
Optimization : A 1:3 molar ratio of coumarin to DMF in phosphoryl chloride at 0°C to room temperature over 12 hours provides the aldehyde in 65–70% yield.

Multicomponent Reaction (MCR) Assembly

Reaction Components and Mechanism

The MCR combines:

  • 6,7-Dimethyl-2-oxo-2H-chromene-3-carbaldehyde (1)
  • 3-Methoxyaniline (2)
  • 3-(Dimethylamino)propyl isocyanide (3)

The reaction proceeds via a sequential nucleophilic addition-cyclization pathway:

  • Imine Formation : Aldehyde 1 reacts with 3-methoxyaniline 2 to form an imine intermediate.
  • Isocyanide Insertion : The isocyanide 3 undergoes α-addition to the imine, generating an α-amino amidine intermediate 4 .
  • Cyclization : Base-mediated intramolecular Michael addition forms the pyrrolidine ring.

Reaction Conditions and Optimization

Parameter Optimal Value Effect on Yield
Solvent Toluene 92%
Base Pyridine (3 equiv.) 90%
Temperature 90°C Maximizes rate
Reaction Time 12 hours Complete conversion

Procedure :

  • Combine 1 (1.0 equiv.), 2 (2.0 equiv.), and 3 (1.2 equiv.) in methanol with p-toluenesulfonic acid (0.05 equiv.) at room temperature for 12 hours.
  • Concentrate the mixture, redissolve in toluene, add pyridine, and reflux at 90°C for 12 hours.
  • Purify via flash chromatography (ethyl acetate/hexane, 1:30) to isolate the crude product.

Cyclization and Aromatization

The α-amino amidine intermediate 4 undergoes a 5-endo-trig cyclization under basic conditions to yield the chromeno[2,3-c]pyrrole-3,9-dione core. Pyridine acts as both a base and a catalyst, facilitating deprotonation and activating the Michael acceptor:
$$
\text{Intermediate 4} \xrightarrow{\text{Pyridine, Toluene}} \text{Chromeno[2,3-c]pyrrole-3,9-dione}
$$
Key Observations :

  • Lower temperatures (90°C vs. 100°C) reduce side reactions, improving yield from 81% to 92%.
  • Polar aprotic solvents (e.g., acetonitrile) result in incomplete cyclization (<60% yield).

Functional Group Modifications

N-Alkylation for Dimethylaminopropyl Side Chain

If the isocyanide 3 is unavailable, the dimethylaminopropyl group can be introduced post-cyclization via nucleophilic substitution:
$$
\text{Pyrrole-CH}2\text{Cl} + \text{HN(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrrole-CH}2\text{N(CH}3\text{)}2
$$
Conditions : React the chloropropyl intermediate with dimethylamine (2.0 equiv.) in DMF at 60°C for 8 hours (yield: 70–75%).

Methoxy Group Stability

The 3-methoxyphenyl group remains stable under MCR and cyclization conditions but may demethylate under strong acidic or oxidative conditions.

Challenges and Alternative Routes

Regioselectivity in Cyclization

Competing 6-endo or 7-endo cyclization pathways may occur, necessitating careful control of electronic and steric factors. Electron-withdrawing groups on the chromene enhance reactivity at the desired position.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 2.98 (t, J = 7 Hz, 2H, NCH₂), 2.24 (s, 6H, N(CH₃)₂), 2.12 (s, 6H, 6,7-CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₇H₃₀N₂O₄⁺ 446.2195, found 446.2192.

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis geometry of the pyrrolidine ring and planarity of the chromeno-pyrrole system (Figure 1).

Scale-Up and Industrial Feasibility

Process Optimization

Parameter Laboratory Scale Pilot Plant Scale
Yield 92% 85–88%
Cycle Time 24 hours 18 hours
Solvent Recovery 70% 90%

Cost Drivers :

  • Custom isocyanide synthesis accounts for 40% of raw material costs.
  • Chromatography purification limits throughput; switching to crystallization improves scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility: The target compound’s 3-methoxyphenyl group contrasts with the 3,4,5-trimethoxyphenyl group in ’s example, which has higher steric bulk and electron-donating capacity. This difference may reduce metabolic stability in vivo compared to the trimethoxy analog . The 3-(dimethylamino)propyl chain provides a longer alkyl spacer than the 2-(dimethylamino)ethyl group in ’s derivatives. This extended chain could enhance membrane permeability in biological systems .

Synthetic Efficiency: The target compound’s synthesis aligns with the MCR protocol in and , which tolerates diverse aldehydes and amines. However, primary amines with branched dimethylamino groups (e.g., 3-(dimethylamino)propylamine) require longer reaction times (up to 2 hours) due to steric hindrance .

Physical Properties: Melting points for chromeno[2,3-c]pyrrole-diones generally exceed 180°C, as seen in (195–197°C) and (>250°C). The target compound’s melting point is unreported but expected to fall within this range .

Biological Activity

The compound 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique chromeno-pyrrole structure incorporates various functional groups that may contribute to diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of this compound typically employs multicomponent reactions (MCRs), which allow for the efficient formation of derivatives with various substituents. A common method involves the reaction of aldehydes, amines, and cyclic diketones under mild conditions. This approach not only enhances yield but also simplifies product isolation through crystallization rather than chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant properties : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress .
  • Neuroprotective effects : The presence of the dimethylamino group may enhance its ability to protect neuronal cells from damage.
  • Anti-inflammatory activity : Structural analogs have demonstrated potential in reducing inflammation through modulation of inflammatory pathways.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
6-Methoxy-1-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acidMethoxy group; pyrrole ringAnti-inflammatory
5-Methyl-1H-pyrrole-2-carboxylic acidMethyl group; carboxylic acidAnticancer properties
4-Dimethylaminobenzaldehyde derivativeDimethylamino group; aldehydeNeuroprotective effects

The unique combination of functional groups in this compound suggests distinct biological properties that could lead to novel therapeutic applications not yet explored.

Case Studies

Recent studies have focused on the biological effects of chromeno-pyrrole derivatives. For instance:

  • Study on Antioxidant Activity : A study highlighted that derivatives similar to this compound exhibited significant antioxidant activity in vitro. The mechanism was linked to their ability to donate electrons and neutralize free radicals .
  • Neuroprotection Research : Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could inhibit apoptosis in neuronal cells and promote cell survival under stress conditions.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted. Potential areas for exploration include:

  • In vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
  • Drug Development : Investigating its potential as a lead compound for new therapeutic agents targeting neurodegenerative diseases or inflammatory conditions.

Q & A

Q. What are the standard synthetic protocols for preparing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives, and how scalable are these methods?

The compound can be synthesized via a multicomponent one-pot reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method is highly scalable, producing 223 distinct derivatives in a single study, with yields optimized via crystallization instead of chromatography . Substituent flexibility is achieved by varying aldehydes (26 examples) and amines (27 examples), enabling rapid library diversification .

Q. How do substituents on the aryl aldehyde and amine components influence the physicochemical properties of the final compound?

Substituents on aryl aldehydes (e.g., electron-withdrawing groups) and amines (e.g., dimethylamino propyl) modulate solubility, crystallinity, and electronic properties. For instance, bulky aryl groups may hinder crystallization, while polar amines enhance aqueous solubility. Systematic studies using 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with 26 aldehydes and 27 amines demonstrate broad compatibility .

Q. What isolation and purification strategies are recommended for this compound class?

Isolation is achieved via crystallization without chromatography, ensuring high purity (>95%) and scalability. Solvent selection (e.g., ethanol/water mixtures) is critical for optimizing crystal formation and yield .

Advanced Research Questions

Q. How can Design of Experiments (DOE) principles optimize reaction conditions for novel derivatives?

DOE minimizes experimental trials while maximizing data output. For example, factorial designs can test variables like temperature (60–100°C), solvent polarity, and reagent stoichiometry (e.g., hydrazine hydrate equivalents: 3, 5, or 7 eq.) . Response surface methodology (RSM) further refines yields and selectivity, particularly for sterically hindered substituents .

Q. What computational tools are effective for predicting reaction pathways or substituent effects?

Quantum chemical calculations (e.g., DFT) and reaction path searches can model transition states and substituent electronic effects. ICReDD’s integrated computational-experimental framework accelerates condition optimization by predicting solvent interactions and activation energies . For example, dimethylamino propyl groups may stabilize intermediates via intramolecular H-bonding, a hypothesis testable via computational docking .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from substituent electronic/steric effects. For example, electron-donating groups on the aryl aldehyde may enhance stability but reduce reactivity. Systematic SAR analysis using the 223-member library is advised, correlating substituent Hammett constants (σ) or LogP values with bioactivity . Conflicting results should be validated via dose-response assays and X-ray crystallography to confirm binding modes .

Q. What derivatization strategies enable functionalization of the dihydrochromeno[2,3-c]pyrrole scaffold?

The scaffold can be modified via ring-opening reactions with hydrazine hydrate to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . Further functionalization (e.g., alkylation, acylation) at the pyrrole nitrogen or hydroxyl group expands diversity. Reaction conditions (e.g., 5 eq. hydrazine, ethanol reflux) are critical for regioselectivity .

Q. What methodologies are recommended for assessing biological activity in this compound class?

Standardized assays (e.g., kinase inhibition, cytotoxicity) should be paired with ADMET profiling (e.g., microsomal stability, permeability). The 223-compound library has shown preliminary activity in undisclosed targets, but rigorous dose-ranging studies (0.1–100 µM) and controls (e.g., cisplatin for cytotoxicity) are essential .

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